molecular formula C17H21F3N2O3 B6787063 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide

Cat. No.: B6787063
M. Wt: 358.35 g/mol
InChI Key: FHSZXOFJJZMZEG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide is a synthetic organic compound

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c18-17(19,20)16(24)6-3-8-22(9-7-16)15(23)21-11-13-10-12-4-1-2-5-14(12)25-13/h1-2,4-5,13,24H,3,6-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSZXOFJJZMZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)NCC2CC3=CC=CC=C3O2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran intermediate, followed by the introduction of the azepane ring and the trifluoromethyl group. Common reagents and catalysts used in these reactions include:

    Benzofuran synthesis: Starting materials like salicylaldehyde and ethyl acetoacetate, with acid or base catalysts.

    Azepane ring formation: Cyclization reactions involving amines and haloalkanes.

    Trifluoromethylation: Reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions at the benzofuran or azepane ring using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while nucleophilic substitution may introduce new functional groups to the benzofuran or azepane ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.

    Industry: Use in the development of new materials or as a specialty chemical in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-methylazepane-1-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

The presence of the trifluoromethyl group in N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions compared to similar compounds.

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